![molecular formula C6H10O5 B579994 1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone CAS No. 17651-03-5](/img/structure/B579994.png)
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone is a chemical compound with a molecular structure that includes a five-membered ring with three hydroxyl groups and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone typically involves the use of starting materials such as glucose or other carbohydrates. The synthetic route often includes steps like oxidation, reduction, and protection-deprotection sequences to achieve the desired structure. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
In industrial settings, the production of this compound may involve biotechnological approaches, such as the use of microbial fermentation processes. These methods can offer higher yields and more environmentally friendly conditions compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like NaBH4 or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of 1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. It can also interact with cellular receptors, influencing signal transduction pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2S,3S,4S,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate
- 1-[(2S,3S,4S)-3,4-dihydroxy-2-pyrrolidinyl]ethanone
Uniqueness
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone is unique due to its specific arrangement of hydroxyl groups and the presence of an ethanone group This structure confers distinct chemical reactivity and biological activity compared to similar compounds
Propiedades
Número CAS |
17651-03-5 |
|---|---|
Fórmula molecular |
C6H10O5 |
Peso molecular |
162.141 |
Nombre IUPAC |
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone |
InChI |
InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h3-6,8-10H,1H3/t3-,4-,5+,6?/m0/s1 |
Clave InChI |
VTYZWSTWPSLGHX-NSHGFSBMSA-N |
SMILES |
CC(=O)C1C(C(C(O1)O)O)O |
Sinónimos |
6-Deoxy-D-arabino-5-hexosulofuranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



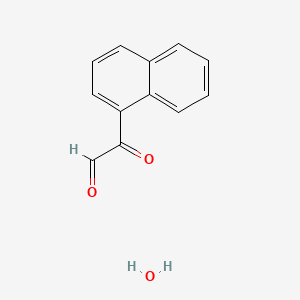
![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)
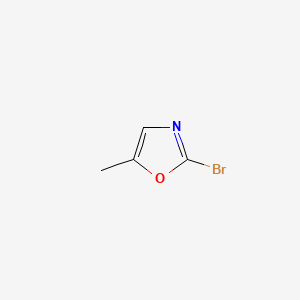
![1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile](/img/structure/B579919.png)
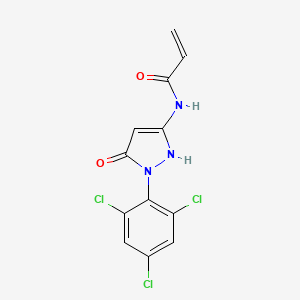
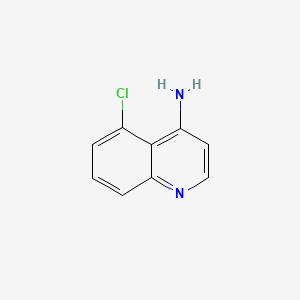


![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
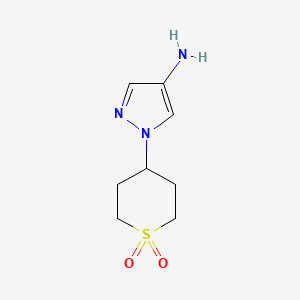
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)
